

# Tosedostat: Application Notes and Protocols for Aminopeptidase Activity Assays

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## Compound of Interest

Compound Name: Tosedostat

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## Introduction

**Tosedostat** (formerly CHR-2797) is an orally bioavailable small molecule inhibitor of the M1 family of aminopeptidases.[1][2] It is a prodrug that is converted intracellularly to its active metabolite, CHR-79888, which is a potent metalloenzyme inhibitor.[1][3] **Tosedostat** exerts its anti-tumor effects by inhibiting aminopeptidases, leading to a depletion of the intracellular amino acid pool, which in turn induces an amino acid deprivation response (AADR), inhibits protein synthesis, and promotes apoptosis in cancer cells.[4][5] This document provides detailed protocols for assessing the aminopeptidase inhibitory activity of **Tosedostat** and summarizes its inhibitory profile against various aminopeptidases.

## Mechanism of Action

**Tosedostat**'s primary mechanism of action is the inhibition of M1 family aminopeptidases, such as puromycin-sensitive aminopeptidase (PuSA), leucyl aminopeptidase (LAP), and leukotriene A4 (LTA4) hydrolase.[4][6][7] By blocking the function of these enzymes, **Tosedostat** disrupts the final steps of protein degradation and recycling, leading to a shortage of essential amino acids within the cell.[5][8] This selective pressure on transformed cells, which often have a higher demand for amino acids to sustain rapid proliferation, triggers a cascade of events including the inhibition of the mTOR signaling pathway and the upregulation of pro-apoptotic proteins like Noxa.[1][3]

## Data Presentation

**Table 1: In Vitro Inhibitory Activity of Tosedostat and its Active Metabolite (CHR-79888) against Various Aminopeptidases.**

Compound	Aminopeptidase Target	IC50 (nM)
Tosedostat (CHR-2797)	Leucyl Aminopeptidase (LAP)	100[7]
Puromycin-sensitive Aminopeptidase (PuSA)	150[7]	
Aminopeptidase N	220[7]	
Aminopeptidase B	>1000[7]	
PILSAP	>5000[7]	
MetAP-2	>30000[7]	
CHR-79888	LTA4 Hydrolase	8[7]

**Table 2: Anti-proliferative Activity of Tosedostat in Various Cancer Cell Lines.**

Cell Line	Cancer Type	IC50 (nM)
U-937	Histiocytic Lymphoma	10[7][9]
KG-1	Acute Myeloid Leukemia	15[7]
GDM-1	Acute Myeloid Leukemia	15[7]
HL-60	Promyelocytic Leukemia	30[7]
HuT 78	Cutaneous T-cell Lymphoma	>10000[7][9]
Jurkat E6-1	Acute T-cell Leukemia	>10000[7]

## Experimental Protocols

## Aminopeptidase Activity Assay Protocol

This protocol describes a cell-based assay to measure the inhibition of aminopeptidase activity by **Tosedostat** using a fluorogenic substrate.

Materials:

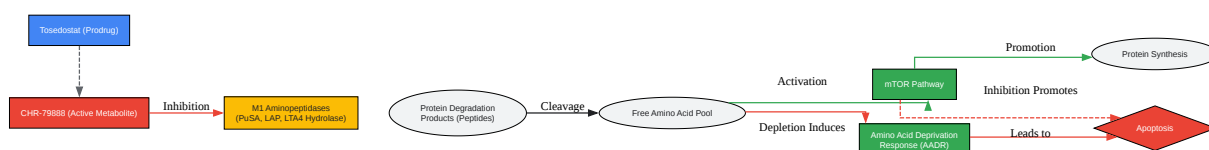
- **Tosedostat** (CHR-2797)
- Leukemic cell line (e.g., U-937 or HL-60)
- RPMI-1640 culture medium
- Fetal Bovine Serum (FBS)
- Phosphate Buffered Saline (PBS)
- L-alanine-4-methyl-coumaryl-7-amide (Ala-MCA) substrate
- Dimethyl sulfoxide (DMSO)
- 96-well black, clear-bottom microplates
- Fluorometric microplate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

- **Cell Culture:** Culture the chosen leukemic cell line in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- **Compound Preparation:** Prepare a 10 mM stock solution of **Tosedostat** in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 10 µM).
- **Cell Preparation:** Harvest the cells and wash them with PBS. Resuspend the cells in PBS to a final concentration of  $1 \times 10^6$  cells/mL.
- **Assay Setup:**

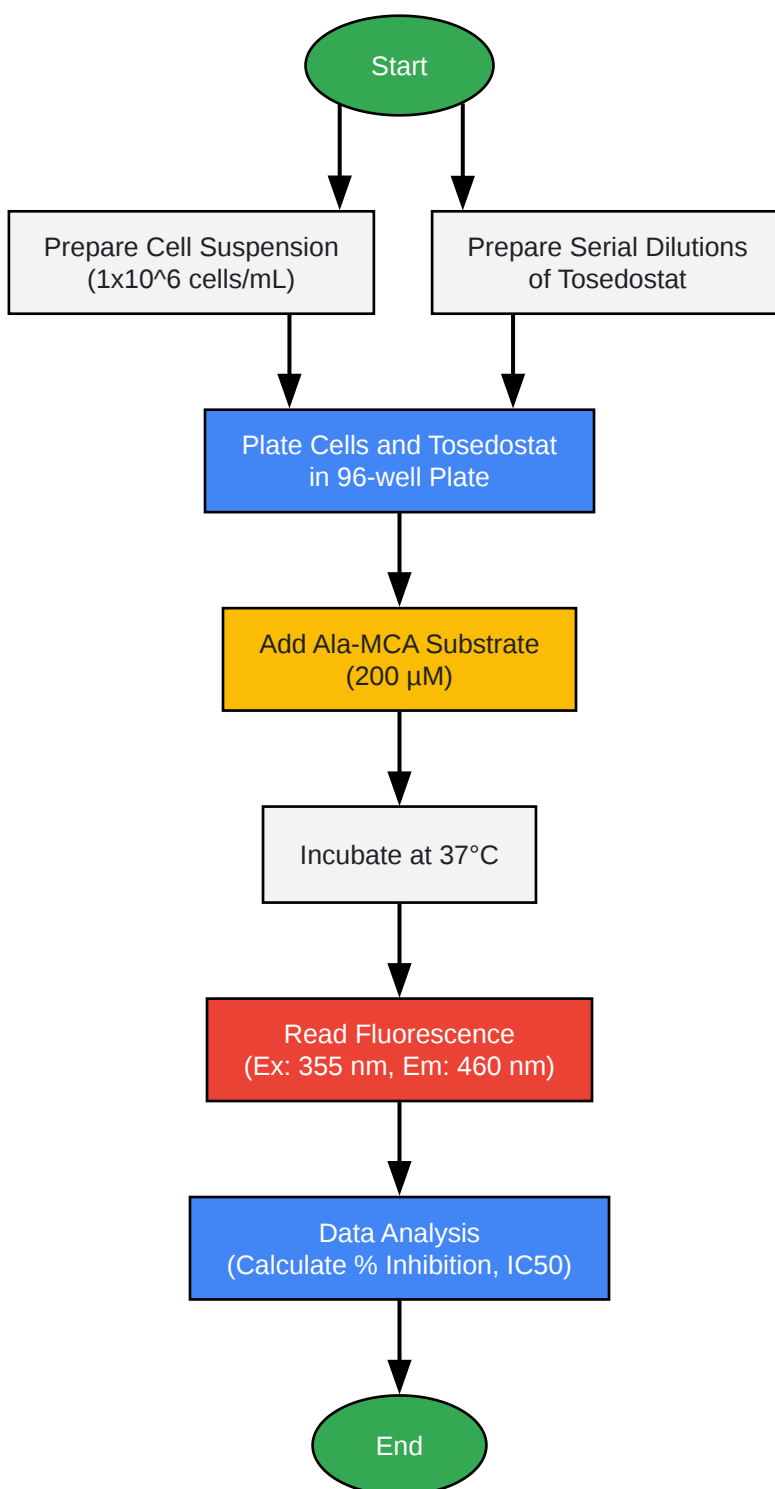
- In a 96-well plate, add 100 µL of the cell suspension ( $1 \times 10^5$  cells) to each well.
- Add 100 µL of the diluted **Tosedostat** solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (PBS only).
- Add 200 µM of the Ala-MCA substrate to each well.[2]
- Incubation: Incubate the plate at 37°C for a specified time (e.g., 2-4 hours). The incubation time may need to be optimized based on the cell line and enzyme activity.
- Measurement: Measure the fluorescence intensity of each well using a fluorometric microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[2] The fluorescent product, 7-amino-4-methylcoumarin (MCA), is released upon cleavage of the Ala-MCA substrate by cellular aminopeptidases.[2]
- Data Analysis:
  - Subtract the background fluorescence (no-cell control) from all readings.
  - Calculate the percentage of aminopeptidase inhibition for each **Tosedostat** concentration relative to the vehicle control.
  - Plot the percentage of inhibition against the logarithm of the **Tosedostat** concentration and determine the IC50 value using a suitable non-linear regression model.

## Mandatory Visualizations



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Caption: **Tosedostat**'s mechanism of action.

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Caption: Workflow for the aminopeptidase activity assay.

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